molecular formula C20H24N2O5S B2954153 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide CAS No. 954639-72-6

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

Cat. No.: B2954153
CAS No.: 954639-72-6
M. Wt: 404.48
InChI Key: GLHNEXLDGOUCMC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains an isoquinoline group (a type of heterocyclic aromatic organic compound), a sulfonyl group (an organosulfur group), and methoxy groups (an alkyl group derived from methane). The exact properties and functions of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atomic constituents and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry could be used to analyze its structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the aromatic isoquinoline ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be analyzed using various techniques, such as thermal analysis and spectroscopy .

Scientific Research Applications

Identification and Metabolism of If Channel Inhibitors

A study focused on YM758, a novel inhibitor of the If current channel, identified its metabolites in human urine, plasma, and feces. The study provided insights into the renal and hepatic excretion of these metabolites, facilitated by transporters such as human organic cation transporter (OCT) and organic anion transporter (OAT). This research is crucial for understanding the pharmacokinetics of novel therapeutic agents targeting cardiac conditions like stable angina and atrial fibrillation (Umehara et al., 2009).

Synthesis and Cyclization Techniques

Another area of application involves the synthesis of complex organic molecules. For instance, the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline through Pummerer-type cyclization highlights the chemical reactions and pathways that can be used to create compounds with potential therapeutic value (Saitoh et al., 2001).

Development of Practical Synthetic Routes

Research on developing a practical and scalable synthetic route for YM758 monophosphate, a potent If current channel inhibitor, underscores the importance of efficient production methods for pharmaceuticals. This work aimed at optimizing the synthesis process to minimize the use of hazardous solvents and unstable intermediates, thereby improving overall yield (Yoshida et al., 2014).

Novel Insecticide Development

Flubendiamide, a compound with a unique structure including a tetrahydroisoquinoline moiety, demonstrates extremely strong insecticidal activity against lepidopterous pests. The study of flubendiamide's action mechanism, safety for non-target organisms, and its role in integrated pest management programs showcases the application of tetrahydroisoquinoline derivatives in agriculture (Tohnishi et al., 2005).

Investigation of Cellular Proliferation in Tumors

The study of 18F-ISO-1, a cellular proliferative marker containing a tetrahydroisoquinoline fragment, in tumor proliferation imaging by PET scans in patients with malignant neoplasms highlights the role of these compounds in diagnostic medicine. The correlation of tumor uptake with proliferation indices offers promising avenues for evaluating solid tumors' proliferative status (Dehdashti et al., 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, and safe handling procedures .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For instance, if it has promising biological activity, future research might focus on optimizing its structure for better efficacy or lower toxicity .

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-11-10-14-8-9-16(12-15(14)13-22)21-20(23)19-17(26-2)6-5-7-18(19)27-3/h5-9,12H,4,10-11,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNEXLDGOUCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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